N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 2,4-dimethoxyphenyl group and a furan-2-yl-substituted triazole core. The compound’s molecular formula is C₁₉H₂₁N₅O₃S, with a molecular weight of 399.47 g/mol . Its structure is characterized by:
- Aryl group: 2,4-dimethoxyphenyl, which introduces electron-donating methoxy substituents.
- Triazole core: Substituted with an ethyl group and a heterocyclic furan-2-yl moiety.
This compound belongs to a broader class of 1,2,4-triazole derivatives studied for diverse biological activities, including Orco receptor modulation and anti-inflammatory effects.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-4-22-17(14-6-5-9-26-14)20-21-18(22)27-11-16(23)19-13-8-7-12(24-2)10-15(13)25-3/h5-10H,4,11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFCRDHMCULTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557069-69-9 | |
| Record name | N-(2,4-DIMETHOXYPHENYL)-2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant biological activity, particularly in the realms of antifungal and antimicrobial properties. The compound's unique molecular structure incorporates a triazole ring, which is known for its pharmacological significance, and a furan moiety that enhances its biological profile. This article explores the biological activity of this compound through various studies, highlighting its potential applications and mechanisms of action.
Structural Information
- Molecular Formula: C18H20N4O4S
- Molecular Weight: 388.49 g/mol
- SMILES Representation: CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CO3
Key Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Essential for antifungal activity, inhibits cytochrome P450 enzymes in fungi. |
| Furan Ring | Contributes to the compound's reactivity and potential biological interactions. |
| Dimethoxyphenyl Group | Enhances lipophilicity and may improve cellular uptake. |
Antifungal Properties
The primary focus of research on this compound has been its antifungal activity, attributed to the triazole moiety. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key player in ergosterol biosynthesis in fungi.
Case Studies
- Study on Antifungal Efficacy :
- Comparison with Other Triazoles :
Antimicrobial Activity
In addition to antifungal properties, this compound has demonstrated broad-spectrum antimicrobial activity.
Research Findings
- Antibacterial Activity : The compound showed promising results against various Gram-positive and Gram-negative bacteria with MIC values ranging from 0.125–8 μg/mL .
The biological activity of this compound is largely attributed to its ability to interfere with critical metabolic pathways in fungal cells:
- Inhibition of Ergosterol Biosynthesis : By targeting cytochrome P450 enzymes.
- Disruption of Cell Membrane Integrity : Through alterations in membrane fluidity due to ergosterol depletion.
- Potential Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by modulating cellular signaling pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored extensively:
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-{[4-methylthio]-4H-1,2,4-triazol-3-yl}acetamide | Methylthio substituent | Altered antifungal potency |
| N-(pyridin-3-y)-2-{[5-(furan-2-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide | Pyridine instead of furan | Different biological profile |
This table illustrates how modifications can lead to variations in biological activity, emphasizing the importance of structural components in determining efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The target compound differs from analogs primarily in the substituents on the aryl and triazole groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Impact of Substituents on Activity
- Aryl Group: Methoxy groups (target compound): Electron-donating methoxy groups may enhance solubility and modulate receptor binding compared to non-polar substituents (e.g., ethyl in VUAA-1).
Triazole Substituent :
- Furan-2-yl (target compound) : The oxygen-containing heterocycle may alter π-π stacking interactions compared to pyridinyl analogs (e.g., VUAA-1). shows furan derivatives exhibit anti-exudative activity, suggesting a divergent pharmacological profile .
- Pyridinyl (VUAA-1, OLC-12) : Essential for Orco agonism in insects, as pyridinyl groups mimic natural odorant receptor ligands .
Sulfanyl Linker :
- Present in all analogs, this group likely contributes to conformational flexibility and sulfur-mediated hydrogen bonding.
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12h | Triazole ring formation | Slow addition of NH₂NH₂·H₂O reduces byproducts |
| Sulfanyl incorporation | K₂CO₃, acetone, reflux | Thioether bond formation | Excess alkyl halide (1.2 eq.) improves substitution |
Basic: Which spectroscopic and analytical techniques validate structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ ion matching C₂₀H₂₃N₄O₅S) .
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ confirm acetamide C=O stretching .
Q. Table 2: Key Spectroscopic Benchmarks
| Functional Group | NMR Signal (δ ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Triazole ring | 7.8–8.2 (1H, s) | N/A |
| Acetamide C=O | N/A | 1675 |
| Furan C-O-C | 6.3–7.4 (multiplet) | 1250 (C-O stretch) |
Advanced: How can molecular docking predict biological targets for this compound?
Answer:
Computational studies on analogous triazole derivatives suggest:
- Target Selection : Enzymes with hydrophobic active sites (e.g., COX-2, EGFR kinase) due to the compound’s aryl and triazole motifs .
- Docking Workflow :
- Protein preparation (PDB: 1CX2 for COX-2) with protonation state adjustment.
- Ligand flexibility and scoring functions (AutoDock Vina) assess binding affinity .
- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with known inhibitors .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies:
- Standardized Assays : Use established models (e.g., carrageenan-induced paw edema for anti-inflammatory activity) .
- Control Compounds : Include reference drugs (e.g., indomethacin) to calibrate activity thresholds .
- Structural Confirmation : Re-analyze disputed compounds via XRD or 2D NMR to rule out isomerism .
Q. Table 3: Anti-Inflammatory Activity Comparison
| Study Model | ED₅₀ (mg/kg) | Key Variable | Reference |
|---|---|---|---|
| Formalin-induced edema | 12.5 | Substituent at triazole C4 | |
| LPS-stimulated macrophages | 25.0 | Cell line variability |
Advanced: How do substituents (ethyl, furan, dimethoxyphenyl) influence pharmacokinetics?
Answer:
- Ethyl Group (C4 of triazole) : Enhances metabolic stability by reducing CYP450 oxidation .
- Furan Moiety : Improves solubility via π-π stacking but may increase hepatotoxicity risk .
- Dimethoxyphenyl : Extends half-life by slowing glucuronidation .
Q. Table 4: Structure-Activity Relationship (SAR) Insights
| Substituent | Pharmacokinetic Effect | Biological Impact |
|---|---|---|
| Ethyl (C4) | ↑ Metabolic stability | Prolonged activity |
| Furan (C5) | ↑ Solubility | Mixed efficacy/toxicity |
| OCH₃ (phenyl) | ↓ Phase II metabolism | Enhanced bioavailability |
Basic: What in vitro assays are suitable for evaluating anti-inflammatory potential?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
